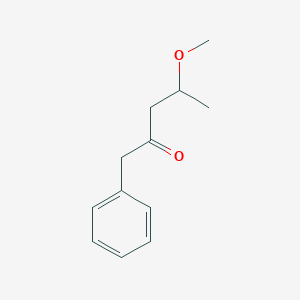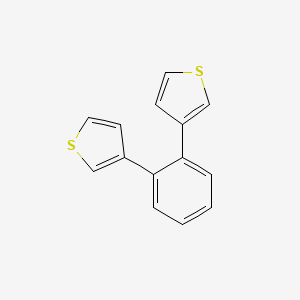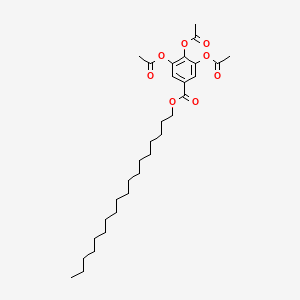
Octadecyl 3,4,5-tris(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 3,4,5-tris(acetyloxy)benzoate: is a chemical compound with the molecular formula C31H48O8 It is an ester derivative of benzoic acid, where the hydrogen atoms of the hydroxyl groups at positions 3, 4, and 5 of the benzene ring are replaced by acetyloxy groups, and the carboxyl group is esterified with an octadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 3,4,5-tris(acetyloxy)benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with acetic anhydride to form 3,4,5-tris(acetyloxy)benzoic acid. This intermediate is then reacted with octadecanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octadecyl 3,4,5-tris(acetyloxy)benzoate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of 3,4,5-trihydroxybenzoic acid and octadecanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the cleavage of the ester bonds and formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3,4,5-trihydroxybenzoic acid and octadecanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ester groups.
Scientific Research Applications
Chemistry: Octadecyl 3,4,5-tris(acetyloxy)benzoate is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other biochemical processes. Its interactions with enzymes and other biological molecules provide insights into the mechanisms of esterification and hydrolysis.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various drugs. Its hydrophobic nature allows it to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier in the formulation of cosmetics, pharmaceuticals, and other products. Its ability to stabilize emulsions makes it a valuable additive in various formulations.
Mechanism of Action
The mechanism of action of Octadecyl 3,4,5-tris(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active components that interact with specific molecular pathways. The octadecyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
3,4,5-tris(acetyloxy)benzoic acid: This compound is similar in structure but lacks the octadecyl group, making it less hydrophobic.
Octadecyl benzoate: This compound has a similar hydrophobic tail but lacks the acetyloxy groups, resulting in different chemical properties.
3,4,5-tris(octyloxy)benzoic acid: This compound has octyloxy groups instead of acetyloxy groups, leading to variations in reactivity and applications.
Uniqueness: Octadecyl 3,4,5-tris(acetyloxy)benzoate is unique due to the presence of both acetyloxy and octadecyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of hydrophobic and reactive ester groups makes it a valuable compound in research and industry.
Properties
CAS No. |
821779-81-1 |
|---|---|
Molecular Formula |
C31H48O8 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
octadecyl 3,4,5-triacetyloxybenzoate |
InChI |
InChI=1S/C31H48O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36-31(35)27-22-28(37-24(2)32)30(39-26(4)34)29(23-27)38-25(3)33/h22-23H,5-21H2,1-4H3 |
InChI Key |
PFLXILIVARTYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




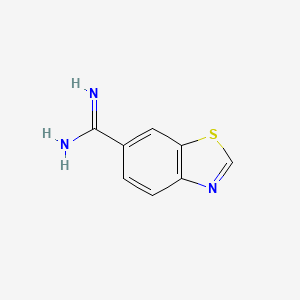
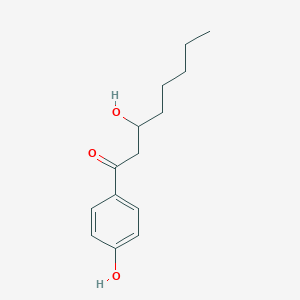
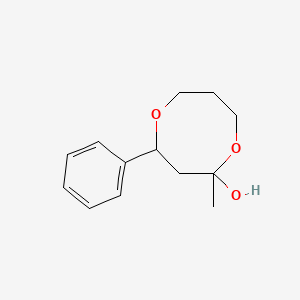
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
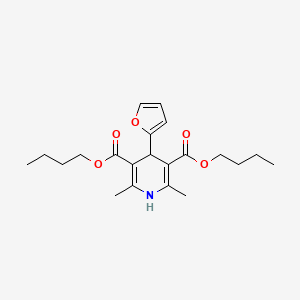
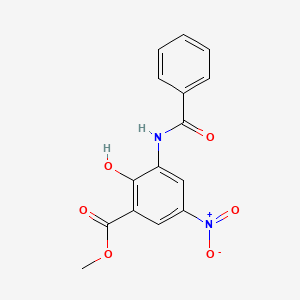

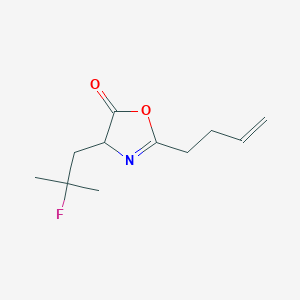
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
